1-(5-amino-1-methyl-1H-imidazol-4-yl)ethanone

Description

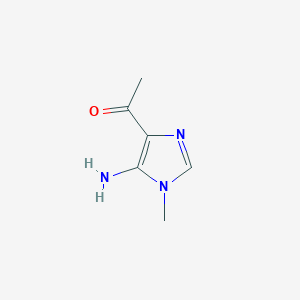

1-(5-Amino-1-methyl-1H-imidazol-4-yl)ethanone is a substituted imidazole derivative featuring a methyl group at the N1 position, an amino group at the C5 position, and an ethanone (acetyl) group at the C4 position of the imidazole ring.

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

1-(5-amino-1-methylimidazol-4-yl)ethanone |

InChI |

InChI=1S/C6H9N3O/c1-4(10)5-6(7)9(2)3-8-5/h3H,7H2,1-2H3 |

InChI Key |

WHNBKDCUBGTCKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(N(C=N1)C)N |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of 5-amino-1-methylimidazole precursors

- Starting from 5-nitro-1-(arylmethyl)-1H-imidazole derivatives, which are synthesized by alkylation of 5-nitro-4-(2-phenylethenyl)-1H-imidazole with arylmethyl bromides or iodides in the presence of potassium carbonate.

- The nitro groups are then converted to amino groups by catalytic reduction using stannous chloride dihydrate in concentrated hydrochloric acid.

Step 2: Formation of the ethanone substituent at the 4-position

- The 5-amino-1-methylimidazole-4-carboxylic acid intermediate is prepared by ozonolysis of the corresponding (E)-5-nitro-4-(2-phenylethenyl)-1-(arylmethyl)-1H-imidazole, followed by oxidation with performic acid.

- This carboxylic acid is then activated by coupling with 1,1'-carbonyldiimidazole to form an imidazolide intermediate.

- Reaction of this activated intermediate with the anion of nitromethane yields 2-nitro-1-[5-nitro-1-(arylmethyl)-1H-imidazol-4-yl]ethanone.

- Subsequent catalytic reduction converts the nitro groups to amino groups, yielding the target ethanone-substituted aminoimidazole.

Step 3: Methylation at N-1 position

- The methyl group at the N-1 position can be introduced by alkylation of the imidazole nitrogen using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions, ensuring selective substitution without affecting other functional groups.

Summary Table of Preparation Steps

| Step | Starting Material / Intermediate | Reagents / Conditions | Key Transformation | Product |

|---|---|---|---|---|

| 1 | 5-nitro-4-(2-phenylethenyl)-1H-imidazole | Aryl methyl bromide/iodide, K2CO3 | Alkylation at N-1 | 5-nitro-1-(arylmethyl)-1H-imidazole |

| 2 | Above compound | Ozone (-78°C), performic acid | Ozonolysis and oxidation | 5-nitro-1-(arylmethyl)-1H-imidazole-4-carboxylic acid |

| 3 | Carboxylic acid | 1,1'-carbonyldiimidazole, nitromethane anion | Formation of nitro ethanone intermediate | 2-nitro-1-[5-nitro-1-(arylmethyl)-1H-imidazol-4-yl]ethanone |

| 4 | Nitro ethanone | Stannous chloride dihydrate, HCl | Catalytic reduction of nitro to amino | This compound |

| 5 | Imidazole intermediate | Methylating agent (e.g., methyl iodide) | N-1 methylation | Final target compound |

Research Findings and Considerations

- The reduction step using stannous chloride dihydrate in concentrated HCl is critical for converting nitro groups to amino groups without degrading the imidazole ring.

- Ozonolysis at low temperature (-78°C) followed by performic acid oxidation ensures selective cleavage of the vinyl group to form the carboxylic acid at the 4-position.

- The use of 1,1'-carbonyldiimidazole activates the carboxylic acid for nucleophilic attack by nitromethane anion, facilitating the formation of the ethanone moiety.

- Methylation at N-1 must be carefully controlled to avoid over-alkylation or side reactions.

- These methods are supported by patent literature and peer-reviewed synthetic organic chemistry reviews, ensuring reliability and reproducibility.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 5-position undergoes nucleophilic substitution under acidic or basic conditions. For example:

-

Acylation : Reacts with acetyl chloride in dry dichloromethane to yield N-acetyl derivatives.

-

Alkylation : Forms N-alkylated products with alkyl halides (e.g., methyl iodide) in the presence of potassium carbonate .

Table 1 : Nucleophilic substitution conditions and yields

| Substrate | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 1-(5-Amino-1-methyl-1H-imidazol-4-yl)ethanone | AcCl | DCM, 0°C, 2h | N-Acetyl derivative | 85 | |

| This compound | CH₃I, K₂CO₃ | DMF, 60°C, 6h | N-Methyl derivative | 78 |

Condensation Reactions

The ethanone moiety participates in condensation reactions with nucleophiles:

-

Knoevenagel Condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) under microwave irradiation (80°C, 40–60 min) to form α,β-unsaturated ketones .

-

Schiff Base Formation : Condenses with amines (e.g., propylamine) to generate imine derivatives, as demonstrated in solvent-free microwave protocols .

Table 2 : Condensation reaction outcomes

| Aldehyde/Amine | Conditions | Product | Yield (%) | Stereochemistry | Source |

|---|---|---|---|---|---|

| Piperonal | MW, 80°C, 50 min | (5Z)-5-Piperonylidene derivative | 96 | Z-isomer | |

| Propylamine | MW, 80°C, 60 min | Imine intermediate | 88 | - |

Oxidation and Reduction

The imidazole ring and ketone group are susceptible to redox transformations:

-

Oxidation : Treatment with hydrogen peroxide or ozone generates hydroxylated or carboxylated derivatives .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, while stannous chloride selectively reduces nitro intermediates to amines .

Example :

-

Reduction of 2-nitro-1-[5-nitro-1-(phenylmethyl)-1H-imidazol-4-yl]ethanone with SnCl₂·2H₂O in HCl yields 2-amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-yl]ethanone dihydrochloride (m.p. 155°C, dec.) .

Cyclization and Coupling Reactions

The compound serves as a precursor in heterocyclic synthesis:

-

Cyclocondensation : Reacts with 1,1'-carbonyldiimidazole to form imidazolodiazepines under reflux .

-

Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids produces biaryl derivatives, leveraging the imidazole’s directing effects .

Table 3 : Cyclization applications

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 1,1'-Carbonyldiimidazole | THF, reflux, 1h | Imidazo[4,5-d] diazepinone | 72 | |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, 80°C | 4-Aryl-substituted imidazole | 65 |

S-Alkylation

The amino group undergoes regioselective S-alkylation with halogenoalkanes (e.g., iodomethane) in acetonitrile, yielding thioether derivatives (42–68% yields) .

Key Observation :

-

Alkylation retains the Z-stereochemistry of the exocyclic double bond, confirmed by NMR (δH-5 = 6.83–7.21 ppm) .

Mechanistic Insights

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

- 1-(5-amino-1-methyl-1H-imidazol-4-yl)ethanone serves as a versatile building block in organic synthesis. Its imidazole ring structure allows for the formation of more complex molecules through various chemical reactions, such as condensation and cyclization. This property makes it valuable in the development of new materials and compounds with specific functionalities.

Biological Applications

Enzyme Mechanisms and Protein Interactions

- The compound is utilized in studies focusing on enzyme mechanisms and protein interactions. Its ability to form hydrogen bonds and engage in other molecular interactions positions it as a candidate for investigating biochemical pathways and enzyme activity modulation .

Antimicrobial Activity

- Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this base structure have shown effectiveness against various bacterial strains, indicating potential for development into new antimicrobial agents .

Anticancer Potential

- The compound's derivatives are being explored for their anticancer properties. Molecular docking studies suggest that these compounds can interact with specific cancer-related proteins, potentially inhibiting tumor growth. This application is particularly relevant in the context of gastrointestinal stromal tumors, where imidazole derivatives have shown promise in targeting mutated forms of receptor tyrosine kinases like c-KIT .

Medicinal Applications

Drug Development

- Given its biological activity, this compound is considered a lead compound in drug development. Its derivatives are being investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases. The compound's ability to modulate biological pathways makes it a candidate for further pharmacological studies .

Industrial Applications

Pharmaceuticals and Agrochemicals

- In the industrial sector, this compound is being explored for its applications in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in synthesizing active pharmaceutical ingredients (APIs) highlights its significance in drug formulation processes .

Case Studies

Mechanism of Action

The mechanism of action of 1-(5-amino-1-methyl-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of these targets. This compound may also influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Substituent Position Variations on the Imidazole Ring

The position and type of substituents on the imidazole ring significantly influence chemical reactivity and biological activity. Key comparisons include:

Analysis: The target compound’s amino group at C5 and methyl at N1 may enhance solubility compared to ethenyl-substituted analogs (e.g., ).

Functional Group Modifications

Variations in functional groups attached to the imidazole ring lead to divergent physicochemical properties:

Analysis: The ethanone group in the target compound is less sterically hindered than the methanone bridge in , favoring nucleophilic additions. Unlike halogenated analogs (e.g., ), the absence of halogens reduces toxicity risks.

Biological Activity

1-(5-amino-1-methyl-1H-imidazol-4-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The imidazole ring present in this compound is known for its ability to participate in various biochemical interactions, making it a valuable target for drug development and enzyme mechanism studies.

Chemical Structure and Properties

The chemical structure of this compound includes an imidazole ring substituted with an amino group and a carbonyl group, which are crucial for its biological activity. The presence of the imidazole moiety allows for hydrogen bonding and coordination with metal ions, influencing enzyme activity and receptor interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Interaction

Research indicates that this compound can modulate the activity of various enzymes. Its interaction with enzymes often involves coordination with metal ions at the active sites, which can enhance or inhibit enzymatic reactions. For example, studies have shown that it may influence adenosine deaminase activity, which plays a significant role in purine metabolism and has implications in cancer treatment and autoimmune disorders .

2. Antimicrobial Activity

Compounds containing imidazole rings, including this compound, have been investigated for their antimicrobial properties. Preliminary studies suggest potential efficacy against various bacterial strains, indicating that this compound could serve as a lead for developing new antimicrobial agents .

3. Therapeutic Applications

The compound's ability to interact with biological targets suggests potential therapeutic applications in treating diseases related to enzyme dysfunctions and microbial infections. Its role in modulating cellular processes makes it a candidate for further research in drug development .

The mechanism of action for this compound involves its binding to specific molecular targets such as enzymes and receptors. The imidazole ring's capacity to form hydrogen bonds and coordinate with metal ions is critical for these interactions, leading to alterations in enzyme activity and cellular signaling pathways .

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Imidazole ring with amino and carbonyl groups | Potential enzyme inhibitor, antimicrobial |

| 2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone | Imidazole ring with different substitutions | Inhibits adenosine deaminase |

| 4-Methylimidazole | Simple imidazole structure | Antimicrobial activity |

| 2-Methylimidazole | Methyl substitution at different position | Less biological activity than others |

This table illustrates how variations in the structure can lead to differences in biological activity, emphasizing the potential of this compound as a versatile compound in drug design.

Case Studies

Recent case studies have focused on the synthesis and evaluation of derivatives of this compound. For instance, researchers synthesized new derivatives that exhibited enhanced enzyme inhibition compared to the parent compound. These studies often involve assessing the IC50 values against specific targets, providing insights into the structure–activity relationship (SAR) essential for optimizing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-amino-1-methyl-1H-imidazol-4-yl)ethanone?

- Methodological Answer : The synthesis can be approached via nucleophilic substitution or cyclization reactions. For example, imidazole derivatives are often synthesized by reacting amidines with ketones under transition-metal-free, base-promoted conditions (e.g., KOtBu in DMSO at 80°C) to form the imidazole core . Alternatively, sulfonyl-protected intermediates (e.g., 1-(phenylsulfonyl)-1H-imidazoles) can be deprotected using tetrabutylammonium fluoride (TBAF) in THF, followed by purification via flash column chromatography (hexane:ethyl acetate, 4:1) or recrystallization . Key steps include rigorous control of reaction temperature (−78°C for lithiation steps) and anhydrous solvent conditions .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR : and NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) are critical. The 5-amino group typically appears as a broad singlet (~5 ppm), while the acetyl group resonates near 2.5 ppm (singlet for CH3) and 190–200 ppm (carbonyl carbon) .

- IR : Stretching frequencies for the carbonyl group (C=O) appear at ~1700 cm⁻¹, and NH2 vibrations occur at ~3300–3500 cm⁻¹ .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., calculated for C7H10N3O: 152.0818) .

Q. What purification strategies are recommended for isolating this compound?

- Methodological Answer : After synthesis, purification via flash column chromatography (using gradients like hexane:ethyl acetate or dichloromethane:methanol) effectively removes byproducts. For crystalline derivatives, recrystallization from methanol/water mixtures enhances purity . Monitoring by thin-layer chromatography (TLC) with UV visualization ensures fraction collection accuracy .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations using basis sets like 6-31G(d,p) model molecular orbitals, electrostatic potentials, and HOMO-LUMO gaps. Software such as Gaussian or ORCA can simulate UV-Vis spectra and charge distribution, aiding in understanding reactivity and intermolecular interactions . Solvent effects are incorporated via polarizable continuum models (PCM) .

Q. What strategies resolve contradictions in crystallographic data for imidazole derivatives?

- Methodological Answer : Validate crystal structures using tools like SHELXL for refinement and PLATON for symmetry checks. Discrepancies in anisotropic displacement parameters or hydrogen bonding can arise from twinning or disordered solvent; applying restraints (e.g., ISOR, DELU) and validating with R-factor convergence (<5%) improve accuracy . Software suites like WinGX integrate validation tools (e.g., ADDSYM) to detect missed symmetry .

Q. How do reaction conditions influence regioselectivity in imidazole functionalization?

- Methodological Answer : Regioselectivity is controlled by electronic and steric factors. For example, lithiation at −78°C with tert-butyllithium selectively targets the C4 position of 1-methylimidazole, enabling acylations or arylations. Substituent effects (e.g., electron-withdrawing groups at C5) further direct reactivity . Kinetic vs. thermodynamic product formation is assessed by varying temperature and reaction time .

Q. What are the challenges in characterizing tautomeric forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.